YIL781 hydrochloride

GHS-R1a motilin receptor selectivity profiling

YIL781 hydrochloride is the preferred GHS-R1a antagonist for rigorous in vivo studies requiring oral bioavailability and pathway bias. Its 353-fold motilin selectivity eliminates confounding GI off-target effects, ensuring cleaner glucose homeostasis and appetite regulation data. Choose this ≥98% purity biased ligand to benchmark novel anti-diabetic agents or dissect β-arrestin-independent ghrelin signaling.

Molecular Formula C24H29ClFN3O2
Molecular Weight 446.0 g/mol
Cat. No. B10768977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYIL781 hydrochloride
Molecular FormulaC24H29ClFN3O2
Molecular Weight446.0 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C.Cl
InChIInChI=1S/C24H28FN3O2.ClH/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20;/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3;1H/t18-;/m0./s1
InChIKeyQQGRMONBDBMLSP-FERBBOLQSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YIL-781 (Hydrochloride) Ghrelin Receptor Antagonist: A Selective Quinazolinone-Derived GHS-R1a Modulator for Metabolic Research


6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride, commonly designated as YIL-781 or YIL-781 hydrochloride, is a small-molecule quinazolinone derivative that functions as a potent and orally bioavailable antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), the endogenous receptor for the peptide hormone ghrelin [1]. This compound is a biased ligand that selectively activates Gαq/11 and Gα12 pathways without recruiting β-arrestin or engaging other G proteins, a property that distinguishes its pharmacological profile from neutral antagonists and full agonists within the ghrelin receptor ligand class [2]. It is supplied as a hydrochloride salt (molecular weight ~445.96 g/mol) and is widely employed in preclinical investigations of ghrelinergic signaling, appetite regulation, and glucose homeostasis [3].

Why Generic GHS-R1a Antagonists Cannot Substitute for YIL-781 in Critical Experimental Applications


Interchangeability among ghrelin receptor (GHS-R1a) antagonists is frequently precluded by substantial divergence in three critical parameters: receptor subtype selectivity, functional bias, and in vivo pharmacokinetic performance. Many in-class compounds, including early quinazolinone leads and peptide-based antagonists such as [D-Lys³]-GHRP-6, exhibit off-target affinity for the motilin receptor or other GPCRs, confounding interpretation of ghrelin-specific physiological effects [1]. Furthermore, neutral antagonists that simply block ghrelin binding without pathway bias may yield distinct cellular and behavioral outcomes compared to biased ligands like YIL-781, which selectively engages Gαq/11 and Gα12 signaling cascades while avoiding β-arrestin recruitment [2]. Finally, limited oral bioavailability or suboptimal brain penetration can render certain antagonists unsuitable for systemic or CNS-focused in vivo studies, whereas YIL-781 has demonstrated robust oral activity and central effects in rodent models of appetite, locomotion, and glucose regulation [3]. These factors collectively render generic substitution a significant source of experimental variability.

Quantitative Differentiation of YIL-781: Head-to-Head Selectivity, Functional Bias, and In Vivo Glucose Homeostasis Data


Target Selectivity: YIL-781 Displays ~350-Fold Discrimination Against the Closely Related Motilin Receptor

YIL-781 exhibits a Ki of 17 nM at the human GHS-R1a receptor, compared to a Ki of 6 µM at the motilin receptor, yielding a selectivity ratio of approximately 353-fold for the intended target over this phylogenetically related GPCR . In broader selectivity panels, YIL-781 demonstrates Ki values >10 µM against a panel of 30 additional receptors and enzymes, including the 5-HT2C serotonin receptor (Ki > 1000 nM) and CYP2D6 (IC50 = 13 µM) [1].

GHS-R1a motilin receptor selectivity profiling GPCR antagonist

Functional Bias: YIL-781 Is a Gαq/11- and Gα12-Selective Partial Agonist That Avoids β-Arrestin Recruitment

In functional assays employing HEK293TR GhrelinR cells, YIL-781 behaves as a partial agonist, activating Gαq/11 and Gα12 signaling pathways while failing to recruit β-arrestin or engage other G protein subtypes. This bias contrasts with neutral antagonists such as R011, which exhibited pure antagonist behavior in both dynamic mass redistribution (DMR) and calcium mobilization assays, and with full agonists like anamorelin and HM01, which robustly activated all downstream pathways including β-arrestin [1]. The biased profile of YIL-781 was confirmed in label-free DMR assays and ERK1/2 phosphorylation studies, where its signaling fingerprint diverged markedly from unbiased antagonists [2].

biased agonism functional selectivity G protein signaling β-arrestin

In Vivo Metabolic Efficacy: YIL-781 Produces Dose-Dependent Improvements in Glucose Tolerance in Rats

YIL-781 (1 µM) prevents ghrelin-induced decreases in insulin secretion in glucose-stimulated isolated rat pancreatic islets. In intraperitoneal glucose tolerance tests (IPGTT) in rats, YIL-781 administered systemically increased plasma insulin levels and decreased blood glucose at doses as low as 0.3 mg/kg and 10 mg/kg, respectively [1]. In functional antagonist assays, YIL-781 inhibited ghrelin-induced calcium responses with pIC50 values of 7.90 and 8.27, corresponding to IC50 values of approximately 12.6 nM and 5.4 nM, respectively .

glucose homeostasis insulin secretion diabetes research in vivo pharmacology

Oral Bioavailability and CNS Penetration: YIL-781 Elicits Central Effects After Systemic Administration

YIL-781 is characterized as an orally active antagonist based on its ability to elicit behavioral and metabolic effects following systemic (intraperitoneal) administration in rodents. At doses of 10 and 20 mg/kg (i.p.), YIL-781 significantly inhibited cocaine-induced hyperlocomotion in mice, demonstrating functional antagonism of central ghrelin signaling and confirming adequate brain penetration [1]. In defecation reflex studies, systemic administration of YIL-781 blocked the pro-defecatory effects of intrathecal dopamine, further supporting its ability to engage central GHS-R1a receptors after peripheral dosing [2].

oral bioavailability CNS penetration pharmacokinetics behavioral pharmacology

Optimal Scientific and Preclinical Use Cases for YIL-781 Hydrochloride Based on Verified Differentiation


Elucidating Ghrelin-Specific Metabolic Signaling in Rodent Models of Diabetes and Obesity

YIL-781 is the antagonist of choice for in vivo metabolic studies requiring selective, orally bioavailable GHS-R1a blockade. Its 353-fold selectivity for GHS-R1a over motilin receptors minimizes off-target gastrointestinal effects that could confound glucose tolerance and insulin secretion measurements. The compound's dose-dependent improvement of glucose homeostasis in rats (effective at 0.3–10 mg/kg) provides a robust and reproducible benchmark for evaluating novel anti-diabetic agents targeting the ghrelin axis [1].

Investigating Biased GPCR Signaling and Functional Selectivity in Ghrelin Receptor Pharmacology

For researchers dissecting the molecular determinants of GHS-R1a signaling bias, YIL-781 serves as a critical reference biased ligand. Its unique profile—activating Gαq/11 and Gα12 while avoiding β-arrestin recruitment—contrasts sharply with neutral antagonists (R011) and full agonists (anamorelin). This makes YIL-781 indispensable for experiments designed to link specific downstream pathways to distinct in vivo outcomes such as food intake suppression, locomotor sensitization, or autonomic regulation [2].

CNS-Focused Behavioral Studies of Ghrelinergic Modulation of Reward and Appetite

YIL-781's demonstrated oral activity and central target engagement (e.g., inhibition of cocaine-induced hyperlocomotion at 10–20 mg/kg i.p.) position it as a preferred tool for behavioral neuroscientists. Studies examining ghrelin's role in mesolimbic dopamine signaling, addiction-related behaviors, or hypothalamic appetite circuits benefit from YIL-781's reliable CNS penetration following systemic administration, eliminating the need for invasive intracerebroventricular delivery that is required for peptide-based or poorly brain-penetrant antagonists [3].

Structure-Activity Relationship (SAR) Campaigns Targeting the Quinazolinone Scaffold

Medicinal chemistry programs focused on optimizing GHS-R1a antagonists will find YIL-781 an essential benchmark compound. Its well-characterized binding affinity (Ki = 4–17 nM), selectivity window (>350-fold over motilin receptor), and documented in vivo efficacy provide a clear reference point against which novel quinazolinone derivatives or scaffold-hop analogs (e.g., pyrazolo-pyrimidinones) can be quantitatively compared. The compound's clean selectivity profile across a panel of 30 off-targets ensures that SAR interpretations are not clouded by polypharmacology [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for YIL781 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.